2-Hydroxy-5-(2-methoxyethyl)benzaldehyde
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Overview
Description
2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is an organic compound . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H12O3/c1-13-5-4-8-2-3-10 (12)9 (6-8)7-11/h2-3,6-7,12H,4-5H2,1H3
. The molecular weight is 180.2 . Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 180.2 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde and related compounds are synthesized through various chemical processes for research and industrial applications. For instance, the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, a related compound, was achieved using hydroformylation catalyzed by magnesium methoxide, achieving a yield of 73.1% (Hui Jian-bin, 2011).
Applications in Organic Synthesis
- These compounds play a significant role in organic synthesis. For example, benzaldehydes react with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which are intermediates in synthesizing 2-(alkylamino)-1-arylethanols (V. Moshkin & V. Sosnovskikh, 2013).
Use in Linkers for Solid Phase Organic Synthesis
- Electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, are investigated as linkers for solid phase organic synthesis. They can be converted to various secondary amides through derivatization (E. Swayze, 1997).
Role in Catalyzed Reactions
- These compounds are used in enzyme catalyzed reactions for asymmetric C–C-bond formation, demonstrating their importance in producing specific enantiomers of chemical compounds (Sven Kühl et al., 2007).
Applications in Green Chemistry
- They are involved in green chemistry applications, such as solvent-free one-pot synthesis of 3-carboxycoumarins, highlighting their role in environmentally friendly chemical processes (B. Bandgar et al., 1999).
Inhibitors in Biochemical Studies
- These compounds have been evaluated as inhibitors in biochemical studies, like inhibiting catechol O-methyltransferase, demonstrating their potential in pharmacological research (R. Borchardt et al., 1982).
Studies in Crystallography
- Crystallographic studies involve these compounds to understand molecular interactions and structures, such as the study of 2-methoxy-benzaldehyde dimers (P. Ribeiro-Claro et al., 2002).
Flavor Compound Production
- They are used in the production of specific flavor compounds, as seen in the study of 2-hydroxy-4-methoxy benzaldehyde from in vitro cultures of Decalepis hamiltonii (P. Giridhar et al., 2005).
Safety and Hazards
The safety information for 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-hydroxy-5-(2-methoxyethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSUQUZGDHWEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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